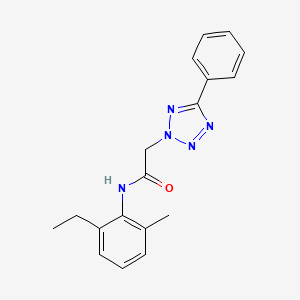![molecular formula C16H21N3O2 B5586347 N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)
N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide" is a compound belonging to the class of imidazo[1,2-a]pyridines. Imidazo[1,2-a]pyridines are a group of compounds known for their diverse range of biological activities and their presence in various pharmaceutical agents.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including derivatives similar to the compound , typically involves cyclization reactions. For instance, Bourdais and Omar (1980) described the synthesis of aminoimidazo[1,5-a]pyridine derivatives through cyclodesulfurization of N′-substituted-N-(2-pyridylmethyl)thioureas (Bourdais & Omar, 1980). Although not directly synthesizing the specific compound, this method provides insights into similar cyclization processes that may be applicable.
Molecular Structure Analysis
Imidazo[1,2-a]pyridines have a distinctive molecular structure characterized by a fused imidazole and pyridine ring. The presence of various substituents, like the cyclopropylmethyl and methoxyethyl groups in the compound of interest, influences its molecular geometry and electronic properties. Mohamed (2021) discusses the structural confirmation of similar compounds using spectroscopic data, which is essential for understanding the molecular structure (Mohamed, 2021).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridines is influenced by the nature of the substituents and the inherent reactivity of the imidazole and pyridine rings. This class of compounds is known to undergo various chemical reactions, including substitutions and ring transformations. For example, Kurihara et al. (1981) explored the reactions of cyclopropa[5a, 6a]pyrazolo[1, 5-a]pyrimidine, highlighting the reactivity of compounds with similar ring systems (Kurihara, Tani & Nasu, 1981).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure are influenced by the molecular structure of the compound. These properties are crucial for the compound's behavior in various environments and its potential applications. Studies on similar compounds, like those by Al-Omran and El-Khair (2005), provide insights into these physical properties through detailed characterization (Al-Omran & El-Khair, 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity under different conditions, are key to understanding the compound's behavior in chemical reactions. The presence of both imidazole and pyridine rings suggests potential for varied chemical behavior depending on the environment. Research on imidazo[1,2-a]pyridines, like the work of Hassan et al. (2014), can shed light on these properties through experimental studies (Hassan, Hafez & Osman, 2014).
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-3-6-15-17-14(11-19(15)9-12)16(20)18(7-8-21-2)10-13-4-5-13/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBPIWIUEZDIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N(CCOC)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)

![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5586297.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]decane](/img/structure/B5586313.png)
![(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)
![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)

![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
